molecular formula C7H10ClNOS B1343051 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one CAS No. 850314-12-4

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Cat. No. B1343051
M. Wt: 191.68 g/mol
InChI Key: XVHZFBOFVTZDHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one involves multiple steps and various starting materials. For instance, the synthesis of a chloropyridazinone derivative was achieved by reacting 1-tert-butylhydrazine with (Z)-2,3-dichloro-3-formylacrylic acid and (4-tert-butylphenyl) methanethiol . Another related compound, a thiadiazole derivative, was synthesized from tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, highlighting the strong interaction between the sulfonyl group and the thiadiazole ring . Additionally, a thiazol-2-amine derivative was prepared via the reduction of a benzylidene-thiazol-2-amine with NaBH4 . These methods demonstrate the versatility in synthesizing tert-butyl-containing heterocycles.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by X-ray crystallography. The chloropyridazinone derivative crystallized in an orthorhombic space group, with inter- and intramolecular hydrogen bond interactions stabilizing the structure . The thiadiazole derivative displayed a distorted arrangement around the sulfur atom . In the case of the thiazol-2-amine derivative, the crystal water participates in intermolecular hydrogen bonds, forming an octatomic ring via an intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regioselective and can be influenced by the reaction media. For example, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles showed high regioselectivity when NaOH in EtOH was used, while a mixture of regioisomers was obtained using 1-butyl-3-methylimidazolium tetrafluoroborate and pyridine . The reaction of 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde led to the formation of a compound with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The chloropyridazinone derivative has a density of 1.192 g/cm3 and exhibits specific intermolecular interactions . The thiazol-2-amine derivative has a density of 1.949 Mg/m3 and forms a three-dimensional network structure stabilized by π...π contacts . The antitumor activities of these compounds are significant, with IC50 values in the micromolar range against various cell lines, indicating their potential as therapeutic agents .

Scientific Research Applications

Aggregation-induced Emission Enhancement

A novel class of compounds incorporating the tert-butyl group has been synthesized to study their aggregation-induced emission enhancement (AIEE) properties. For instance, compounds exhibiting AIEE were synthesized, showing that the incorporation of a single tert-butyl group can significantly influence the degree of fluorescence enhancement due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state (Qian et al., 2007).

Hydrogen Bond Interactions

Research on carbamate derivatives including tert-butyl groups has provided insights into the role of hydrogen bonds in molecular architecture. Strong and weak hydrogen bonds contribute to the assembly of molecules into a three-dimensional architecture, highlighting the significance of the tert-butyl group in influencing molecular interactions and crystal packing (Das et al., 2016).

Antioxidant Activity

Studies on the antioxidant properties of compounds with the tert-butyl group, such as the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, have shown significant free-radical scavenging ability. This demonstrates the potential of these compounds in antioxidant applications (Shakir et al., 2014).

CH/π Interaction in Nickel(II) Complexes

The synthesis and study of nickel(II) complexes derived from 2-substituted benzothiazolines, including those with tert-butyl groups, have highlighted the importance of CH/π interactions. These interactions play a crucial role in the orientation of ligands and the overall stability of the complexes, offering insights into the design of metal complexes and their potential applications (Kawamoto et al., 2000).

properties

IUPAC Name

2-tert-butyl-5-chloro-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNOS/c1-7(2,3)9-6(10)4-5(8)11-9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHZFBOFVTZDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619287
Record name 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

CAS RN

850314-12-4
Record name 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Cornelio, M Laronze-Cochard, R Miambo… - European Journal of …, 2019 - Elsevier
Sixteen 5-aryl-substituted isothiazol-3(2H)-one-1,(1)-(di)oxide analogs have been prepared from the corresponding 5-chloroisothiazol-3(2H)-one-1-oxide or −1,1-dioxide by a Suzuki-…
M Ghizzoni, HJ Haisma, FJ Dekker - European journal of medicinal …, 2009 - Elsevier
Development of small molecule inhibitors of the histone acetyltransferase p300/CBP associated factor (PCAF) is relevant for oncology. The inhibition of the enzyme PCAF and …
O Mhadhbi, L Liu, A Benzai, B Mellah, N Besbes… - Tetrahedron, 2022 - Elsevier
The regioselectivity of the Pd-catalyzed direct arylation of unsubstituted 2-alkylisothiazol-3(2H)-ones was investigated. Conditions for the regioselective palladium-catalyzed direct C5-…
M GHIZZONI - 2011 - Citeseer
Posttranslational modifications of histone proteins play a crucial role in gene! specific transcription regulation in eukaryotes. 90 These histone modifications occur in distinct patterns that …
Number of citations: 2 citeseerx.ist.psu.edu

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